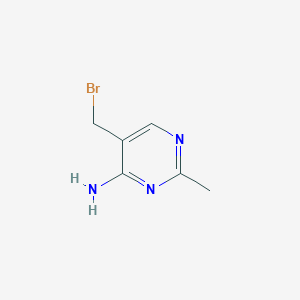

4-Amino-5-bromomethyl-2-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-4-9-3-5(2-7)6(8)10-4/h3H,2H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNONVPLJDGJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328250 | |

| Record name | 4-amino-5-bromomethyl-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25526-81-2 | |

| Record name | 4-amino-5-bromomethyl-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyrimidine Derivatives in Medicinal Chemistry and Organic Synthesis

The pyrimidine (B1678525) ring system is a privileged scaffold in medicinal chemistry, a status owed to its presence in a vast number of biologically vital molecules. researchgate.net Pyrimidines are fundamental components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2), and folic acid. researchgate.netgsconlinepress.com This natural prevalence has inspired chemists to explore synthetic pyrimidine derivatives for a wide array of therapeutic purposes. researchgate.net

The structural versatility and specific physicochemical properties of the pyrimidine ring allow it to serve as a core for drugs targeting a wide range of biological entities. gsconlinepress.com Consequently, pyrimidine derivatives have been successfully developed as chemotherapeutic agents for numerous conditions. researchgate.net Their applications span various classes, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents. gsconlinepress.commdpi.commdpi.com The synthetic accessibility of the pyrimidine core and the ease with which it can be modified make it an attractive starting point for the development of novel drugs. mdpi.comresearchgate.net

Table 1: Examples of Medicinally Significant Pyrimidine Derivatives

| Drug Name | Therapeutic Class | Mechanism of Action (Brief) |

|---|---|---|

| 5-Fluorouracil | Anticancer | An antimetabolite that inhibits thymidylate synthase, disrupting DNA synthesis. researchgate.net |

| Zidovudine (AZT) | Antiviral (Anti-HIV) | A nucleoside reverse transcriptase inhibitor that terminates viral DNA chain elongation. |

| Imatinib | Anticancer | A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. |

| Rosuvastatin | Antihyperlipidemic | An HMG-CoA reductase inhibitor used to lower cholesterol. |

| Minoxidil | Antihypertensive | A vasodilator that opens potassium channels. |

| Amprolium | Coccidiostatic | A thiamine antagonist used in veterinary medicine. nih.gov |

This table provides illustrative examples and is not exhaustive.

Role of 4 Amino 5 Bromomethyl 2 Methylpyrimidine As a Strategic Synthetic Intermediate

The primary significance of 4-Amino-5-bromomethyl-2-methylpyrimidine lies in its role as a versatile precursor in organic synthesis. Its chemical architecture is ideal for constructing more elaborate molecules due to its distinct reactive sites. The bromomethyl group (-CH₂Br) at the 5-position is particularly important, as the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of various functionalities by reacting it with different nucleophiles.

This reactivity is famously exploited in the synthesis of thiamine (B1217682) (Vitamin B1). In a key step, this compound (or its hydrobromide salt) is condensed with the thiazole (B1198619) moiety, specifically 5-(2-hydroxyethyl)-4-methylthiazole. gla.ac.uknih.gov The nitrogen atom of the thiazole ring acts as a nucleophile, displacing the bromide to form the methylene (B1212753) bridge that connects the pyrimidine (B1678525) and thiazole rings, thus creating the complete thiamine structure. nih.gov

Beyond thiamine, this intermediate is used to create thiamine antagonists, which are molecules that interfere with thiamine's biological function and are valuable as research tools and therapeutic agents. For instance, the synthesis of pyrithiamine (B133093) involves the quaternization of 3-(2-hydroxyethyl)-2-methylpyridine with this compound hydrobromide. nih.gov Similarly, it is a precursor in the synthesis of (4-amino-2-methyl-5-pyrimidinylmethyl)thioacetic acid and has been used in the preparation of ¹¹C-labeled thiamine for use in Positron Emission Tomography (PET) imaging studies. google.comresearchgate.net

Table 2: Physicochemical Properties of this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | C₆H₈BrN₃ |

| Appearance | Often handled as its hydrobromide salt. |

| Key Reactive Groups | 4-amino group, 5-bromomethyl group. |

| Primary Synthetic Use | Electrophilic precursor for nucleophilic substitution at the bromomethyl position. |

| Solubility | Used in solvents like DMF for synthetic reactions. google.com |

Historical Context of Research on Pyrimidine Based Bioactive Molecules

Strategies for Functional Group Modification of Pyrimidine Precursors

The preparation of this compound relies on the effective transformation of precursor molecules. The choice of strategy often depends on the availability of starting materials and the desired reaction conditions.

Bromination of Hydroxymethyl Pyrimidine Derivatives

A common and direct route to this compound involves the substitution of a hydroxyl group in 4-Amino-5-hydroxymethyl-2-methylpyrimidine with a bromine atom. This transformation can be achieved using various brominating agents.

The treatment of 4-Amino-5-hydroxymethyl-2-methylpyrimidine with a concentrated aqueous solution of hydrobromic acid is a well-established method for the synthesis of the target compound, typically affording its hydrobromide salt. google.com The reaction is generally carried out by heating the pyrimidine precursor with hydrobromic acid. The high concentration of bromide ions in the solution facilitates the nucleophilic substitution of the protonated hydroxyl group.

A typical experimental protocol involves heating 4-Amino-5-hydroxymethyl-2-methylpyrimidine with 48% aqueous hydrobromic acid at elevated temperatures, for instance, 135°C for a duration of 6 to 8 hours. This process leads to the formation of this compound hydrobromide with high purity, often exceeding 95%. The reaction can be performed in various solvents, including acetic acid, water, or propionic acid, with reaction temperatures ranging from 0°C to 135°C.

Reaction Parameters for Bromination with Hydrobromic Acid

| Parameter | Value |

|---|---|

| Reagent | Hydrobromic acid (48% w/w) |

| Substrate | 4-Amino-5-hydroxymethyl-2-methylpyrimidine |

| Temperature | 0 - 135 °C |

| Reaction Time | 6 - 8 hours |

| Product | This compound hydrobromide |

| Purity | >95% |

Phosphorus tribromide (PBr₃) serves as an effective alternative reagent for the conversion of alcohols to alkyl bromides. This reagent is particularly useful as it generally provides higher yields than hydrobromic acid and mitigates the risk of carbocation rearrangements that can occur with secondary alcohols under strongly acidic conditions. The reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral.

While specific documented examples of the reaction of PBr₃ with 4-Amino-5-hydroxymethyl-2-methylpyrimidine are not extensively detailed in readily available literature, the general reactivity of PBr₃ with primary alcohols suggests it is a viable method. The reaction mechanism involves the initial reaction of the alcohol with PBr₃ to form a good leaving group, a phosphite (B83602) ester, which is then displaced by a bromide ion.

Halogenation via Diazotization Reactions

An alternative synthetic approach involves the diazotization of an amino group, followed by a substitution reaction. This method is particularly useful when starting from an aminomethyl-substituted pyrimidine.

The synthesis of this compound can be achieved through the diazotization of 4-Amino-5-aminomethyl-2-methylpyrimidine. This process involves treating the starting amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt intermediate. This intermediate is then subjected to a Sandmeyer-type reaction, where the diazonium group is replaced by a bromide ion, usually in the presence of a copper(I) bromide catalyst.

A critical factor in the success of the diazotization and subsequent bromination of 4-Amino-5-aminomethyl-2-methylpyrimidine is the concentration of halide ions in the reaction mixture. Research indicates that high concentrations of halide ions are necessary to suppress the competing solvolysis reaction, where the diazonium group is replaced by a hydroxyl group from the solvent (typically water).

The yields of the desired this compound are significantly higher than those of the corresponding chloromethyl derivative when performing this reaction. This suggests that the bromide ion is a more effective nucleophile than the chloride ion in this particular transformation. While specific quantitative data on the direct correlation between bromide ion concentration and product yield are not extensively published, the qualitative evidence strongly supports the necessity of maintaining a high bromide concentration for optimal results.

Introduction of Bromomethyl Group through Alkylation Approaches

The introduction of the bromomethyl group at the 5-position of the 4-amino-2-methylpyrimidine ring is a critical transformation in the synthesis of the target compound. This is typically accomplished through alkylation reactions, which can be broadly categorized into nucleophilic substitution and radical bromination techniques.

Nucleophilic substitution represents a common strategy for installing the bromomethyl functionality. In this approach, a suitable precursor bearing a leaving group at the 5-methyl position is treated with a bromide nucleophile. For instance, the hydrobromide salt of 4-amino-5-hydroxymethyl-2-methylpyrimidine can be converted to this compound hydrobromide. This transformation involves the protonation of the hydroxyl group, converting it into a good leaving group (water), which is then displaced by a bromide ion.

Another example involves the reaction of 4-amino-2-methyl-5-cyanopyrimidine with hydrobromic acid under controlled conditions to yield this compound. The stability of the anionic intermediate formed during nucleophilic aromatic substitution on pyrimidine rings is a key factor, with substitution being favored at the 2- and 4-positions where the negative charge can be delocalized onto the nitrogen atoms. stackexchange.comechemi.comnih.gov

The reactivity of substituted pyrimidines in nucleophilic substitution reactions is well-documented. For example, the treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles has been shown to yield the expected substitution products. rsc.org However, unexpected rearrangements and substitutions can occur, highlighting the complexity of these reactions. rsc.org

Radical bromination offers an alternative pathway for the synthesis of this compound. This method typically involves the reaction of a methyl-substituted pyrimidine with a brominating agent under conditions that promote the formation of free radicals, such as exposure to UV light. byjus.com

The mechanism proceeds through a free-radical chain reaction initiated by the homolytic cleavage of the bromine molecule into bromine radicals. byjus.com These highly reactive radicals can then abstract a hydrogen atom from the methyl group at the 5-position of the pyrimidine ring, forming a relatively stable benzylic-type radical. This radical then reacts with another molecule of bromine to furnish the desired bromomethyl product and a new bromine radical, which continues the chain reaction. youtube.comyoutube.com

Radical bromination is often selective for the most stable radical intermediate. youtube.comchemistrysteps.com In the case of 4-amino-2,5-dimethylpyrimidine, bromination would preferentially occur at the 5-methyl group due to the stabilizing effect of the adjacent aromatic ring and the amino group. The use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for achieving selective allylic and benzylic brominations. youtube.com

Multi-Step Synthetic Pathways to this compound

The construction of this compound can also be accomplished through multi-step synthetic sequences that build the pyrimidine ring from acyclic precursors. These pathways offer flexibility in introducing the required substituents at specific positions.

One documented multi-step synthesis starts from 3-methoxypropionitrile (B90507) and ethyl formate (B1220265). google.com The key steps in this pathway are:

Step 1: Formylation 3-methoxypropionitrile reacts with ethyl formate in the presence of a base like sodium methoxide (B1231860) to yield a formylated intermediate sodium salt. google.com

Step 2: Methylation The intermediate sodium salt is then reacted with dimethyl sulfate (B86663) to introduce a methyl group. google.com

Step 3: Condensation The methylated intermediate undergoes condensation with acetamidine (B91507) hydrochloride to form the pyrimidine ring, resulting in an intermediate compound. google.com

Step 4: Bromination The final step involves the reaction of the pyrimidine intermediate with hydrobromic acid to furnish the target product, this compound hydrobromate. google.com

Another approach involves the reaction of 2-cyanoacetamide (B1669375) with Vilsmeier reagent to form an enamine, which is then condensed with acetamidine to produce 4-amino-2-methylpyrimidine-5-carbonitrile (B15760). researchgate.net Subsequent reduction of the nitrile group would yield 4-amino-5-aminomethyl-2-methylpyrimidine, which can then be converted to the desired bromomethyl derivative. researchgate.net

The following table summarizes a multi-step synthesis of this compound hydrobromate:

For instance, the synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile is a key intermediate in some routes. researchgate.net This compound can be prepared by reacting 2-(ethoxymethylene)malononitrile with acetamidine hydrochloride. researchgate.net The purity of this intermediate directly impacts the efficiency of the subsequent reduction and bromination steps.

The formation of intermediates in pyrimidine synthesis is a well-studied area. For example, the reaction of β-dicarbonyl compounds with amidines is a classic method for constructing the pyrimidine ring, where various intermediates can be formed depending on the reaction conditions.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of any synthetic route to this compound is highly dependent on the optimization of reaction conditions for each step. Factors such as solvent, temperature, reaction time, and the choice of reagents can significantly impact the yield and purity of the final product.

In the multi-step synthesis from 3-methoxypropionitrile, various solvents and temperatures have been explored for each transformation. google.com For instance, the formylation step can be carried out in solvents like toluene (B28343) or dioxane at temperatures ranging from 20°C to 50°C. google.com The subsequent methylation has been performed in solvents such as toluene and dichloroethane at temperatures between 0°C and 100°C. google.com The cyclization step to form the pyrimidine ring has been reported in solvents like methanol (B129727) or sulfoxide-type solvents at temperatures from 30°C to 100°C. google.com Finally, the bromination with hydrobromic acid can be conducted in formic acid or water at temperatures up to 150°C. google.com

The following table presents a summary of different reaction conditions investigated for the multi-step synthesis of this compound hydrobromate:

Impact of Temperature and Solvent Systems on Synthesis Efficiency

The efficiency of synthesizing this compound hydrobromide is significantly influenced by the choice of temperature and solvent systems throughout its multi-step preparation. google.com A common synthetic route involves the initial formylation of 3-methoxypropionitrile, followed by reactions with dimethyl sulfate and ethenylamidine hydrochloride to form a cyclized intermediate, which is then treated with hydrobromic acid to yield the final product. google.com

The reaction conditions for each step are critical for maximizing yield and purity. For instance, the final bromomethylation step, where the cyclized intermediate is reacted with hydrobromic acid, can be conducted in a variety of solvents, including organic acids like acetic acid, propionic acid, and formic acid, as well as water. google.com The temperature for this final step can range broadly from 0°C to as high as 150°C. google.com The selection of a specific solvent and temperature has a direct impact on the reaction kinetics and the formation of byproducts.

The preceding condensation step to form the pyrimidine ring also demonstrates a wide range of viable conditions. Solvents such as ethanol, methanol, isopropanol, amides, and sulfoxides have been utilized, with reaction temperatures varying from 0°C to 100°C. google.com The initial steps of the synthesis also show similar variability in reaction conditions, highlighting the flexibility and the need for optimization depending on the desired scale and purity of the final product. google.com

Interactive Data Table: Solvent and Temperature Effects on the Synthesis of this compound hydrobromide

| Reaction Step | Solvent(s) | Temperature Range (°C) |

| Bromomethylation | Acetic acid, Propionic acid, Formic acid, Water | 0 - 150 |

| Condensation | Ethanol, Methanol, Isopropanol, Amides, Sulfoxides | 0 - 100 |

This table illustrates the variety of solvents and temperature ranges that have been successfully employed in the synthesis of the target compound, based on documented chemical literature.

Addressing Synthetic Challenges and Side Reaction Mitigation

The synthesis of this compound is not without its challenges, which primarily revolve around the reactivity of the functional groups present in the molecule and its precursors.

Management of 4-Amino Group Basicity and Solvolysis Prevention

A more significant challenge in the synthesis of halomethylpyrimidines is the prevention of solvolysis. The bromomethyl group is a reactive electrophile, and in the presence of nucleophilic solvents (like water or alcohols), it can undergo substitution reactions, leading to the formation of hydroxymethyl or alkoxymethyl impurities. Research on the synthesis of related compounds, such as in the context of thiamine analogs, has highlighted that diazotization of 4-amino-5-aminomethyl-2-methylpyrimidine requires high concentrations of halide ions to suppress such solvolysis. This principle is applicable to the synthesis of the bromomethyl derivative, where maintaining a high concentration of bromide ions during the bromomethylation step is crucial to favor the desired product over solvolysis byproducts.

Comparative Analysis of Bromomethyl versus Chloromethyl Derivative Yields

For example, in the synthesis of thiamine precursors, it has been observed that the yields for the bromomethyl derivative are generally superior to those of the chloromethyl analogs. This difference can be attributed to the greater reactivity of the bromomethyl group, which can lead to more efficient and complete reactions under milder conditions compared to the less reactive chloromethyl group. However, this increased reactivity also means a higher propensity for side reactions, such as solvolysis, if the reaction conditions are not carefully controlled. The choice of halogenating agent and reaction parameters must therefore be finely tuned to balance reactivity and selectivity to achieve optimal yields.

Scalable Synthetic Approaches for Related Pyrimidine Intermediates

The industrial production of thiamine and other pharmaceuticals necessitates scalable and efficient syntheses of key pyrimidine intermediates. Research has focused on developing such processes for compounds structurally related to this compound.

Furthermore, processes for the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine starting from 2-methyl-4-amino-5-alkoxymethyl pyrimidines have been developed. google.comgoogle.com These methods involve the reaction with ammonia (B1221849) in the presence of a catalyst, such as Lewis or Brønsted acids, to replace the alkoxy group with an amino group. google.comgoogle.com These scalable approaches for key intermediates underscore the industrial importance of this class of pyrimidine derivatives.

Derivatization through Specific Reaction Pathways

Specific reaction pathways have been developed to transform this compound into valuable precursors for biologically significant molecules.

The reaction of this compound hydrobromide with thioglycolic acid is a documented pathway for creating thiamine-related precursors. nih.gov In this Sₙ2 reaction, the sulfur atom of the thiol group in thioglycolic acid acts as the nucleophile, attacking the bromomethyl carbon and displacing the bromide ion. The resulting product is (4-amino-2-methyl-5-pyrimidinylmethylthio)acetic acid. nih.gov This compound is a key intermediate that can be utilized in studies of thiamine metabolism and biosynthesis. nih.gov

While specific examples in the literature of this compound reacting directly with aromatic thiosulfonic acid salts are not prominently featured, this pathway represents a plausible and synthetically useful transformation. Generally, alkyl halides react with thiosulfonate salts (e.g., sodium benzenethiosulfonate, a Bunte salt) to form thioethers. In this proposed reaction, the thiosulfonate anion would act as a soft nucleophile, attacking the bromomethyl group to displace bromide and form an S-pyrimidinylmethyl benzenethiosulfonate intermediate. This intermediate could then be hydrolyzed or reduced to yield the corresponding thiol or disulfide, or potentially used in further transformations to generate thioethers. This method is a known route for the synthesis of unsymmetrical thioethers and represents a potential, albeit less explored, avenue for the derivatization of this compound.

Role as a Versatile Heterocyclic Building Block in Complex Molecule Synthesis

This compound is widely recognized as a versatile heterocyclic building block, primarily due to the reactivity of its bromomethyl group. nih.govresearchgate.net It serves as a crucial starting material or intermediate in the synthesis of numerous complex molecules, particularly pharmaceuticals and vitamins. nih.gov Its structure incorporates the 4-aminopyrimidine (B60600) moiety, which is a core component of thiamine (Vitamin B₁). researchgate.net The synthesis of thiamine involves coupling this pyrimidine building block with a pre-formed thiazole ring. rsc.orgresearchgate.net This key coupling reaction underscores the compound's importance in the industrial production of Vitamin B₁. Beyond thiamine, it is used to synthesize thiamine antagonists like pyrithiamine (B133093) and other biologically active compounds such as the coccidiostat amprolium, demonstrating its broad utility in medicinal and veterinary chemistry. rsc.org

| Target Molecule | Class of Compound | Synthetic Application |

|---|---|---|

| Thiamine (Vitamin B₁) | Vitamin | Essential nutrient synthesis. rsc.orgresearchgate.net |

| Pyrithiamine | Thiamine Antagonist / Antivitamin | Biochemical research tool to induce thiamine deficiency. rsc.org |

| Amprolium | Coccidiostat | Veterinary pharmaceutical for treating coccidiosis. rsc.org |

| Beclomethiamine | Thiamine Derivative | Pharmaceutical compound. |

Development and Synthesis of Novel Derivatives and Analogs of 4 Amino 5 Bromomethyl 2 Methylpyrimidine

Synthesis of Thiamine (B1217682) (Vitamin B1) Analogs

The structural similarity of 4-amino-5-bromomethyl-2-methylpyrimidine to the pyrimidine (B1678525) moiety of thiamine makes it a crucial starting material for the synthesis of various thiamine analogs. These synthetic analogs are instrumental in studying the biological roles and mechanisms of action of Vitamin B1.

Convergent Synthetic Routes Involving Thiazole (B1198619) Moiety Condensation

A primary strategy for synthesizing thiamine and its analogs is the convergent synthesis approach, which involves the separate synthesis of the pyrimidine and thiazole moieties, followed by their condensation. The classic synthesis of thiamine itself, developed by Williams and Cline, involves the quaternization reaction between a pyrimidine derivative, 4-amino-5-ethoxymethyl-2-methylpyrimidine, and 5-(2-hydroxyethyl)-4-methylthiazole. nih.gov This fundamental reaction establishes the methylene (B1212753) bridge connecting the two heterocyclic rings. nih.gov

This convergent methodology is adapted for creating a wide array of analogs by modifying either the pyrimidine or the thiazole component. For instance, novel analogs such as pyrrothiamine, which features a central pyrrole (B145914) ring instead of a thiazole, have been synthesized to probe the structure-activity relationships of TPP-dependent enzymes. rsc.org The synthesis of thiazolo[3,2-a]pyrimidine derivatives represents another convergent approach where uracil (B121893) derivatives are reacted with bromoacetic acid and aldehydes to form the fused heterocyclic system. rsc.org The biosynthesis of thiamine in organisms also follows a convergent path, where 4-amino-2-methyl-5-hydroxymethylpyrimidine pyrophosphate (HMP-PP) and hydroxyethylthiazole phosphate (B84403) (HET-P) are coupled by the enzyme thiamin phosphate synthase. researchgate.net

Table 1: Key Components in Convergent Synthesis of Thiamine and Analogs

| Pyrimidine Moiety Precursor | Thiazole/Analog Moiety Precursor | Resulting Compound |

|---|---|---|

| 4-Amino-5-ethoxymethyl-2-methylpyrimidine | 5-(2-hydroxyethyl)-4-methylthiazole | Thiamine nih.gov |

| This compound hydrobromide | 3-(2-hydroxyethyl)-2-methylpyridine | Pyrithiamine (B133093) nih.gov |

| 4-Amino-5-bromomethyl-2-n-propylpyrimidine dihydrochloride | 2-Picoline | Amprolium nih.gov |

Historical and Contemporary Approaches to Pyrithiamine and Neopyrithiamine Synthesis

Pyrithiamine stands out as a significant thiamine antimetabolite. Its initial synthesis was reported by Tracy and Elderfield, who achieved the compound by the quaternization of 3-(2-hydroxyethyl)-2-methylpyridine with this compound hydrobromide. nih.govresearchgate.net This preparation yielded a substance that successfully induced thiamine deficiency symptoms in animal studies. nih.gov

Later investigations revealed that the biological activity of the synthesized pyrithiamine was largely due to a highly active component that was named neopyrithiamine. researchgate.net It was subsequently concluded that neopyrithiamine is the pure form of the thiamine antagonist, and the original "pyrithiamine" prepared by Tracy and Elderfield was likely contaminated with biologically inert substances. researchgate.net Comparative studies showed that while qualitatively similar in their biological effects, neopyrithiamine was approximately four times more potent than the original pyrithiamine preparation. researchgate.net

Preparation of Thiaminephosphoric Acid Esters

The biologically active form of thiamine is its pyrophosphate derivative, thiamine pyrophosphate (TPP), also known as cocarboxylase. wikipedia.org The synthesis of thiamine phosphoric acid esters is critical for studying TPP-dependent enzymes. The biosynthesis of TPP involves the phosphorylation of thiamine monophosphate (ThMP), which is formed by the coupling of the pyrimidine pyrophosphate (HMP-PP) and thiazole phosphate moieties. nih.govnih.gov

The key pyrimidine precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is phosphorylated by the enzyme HMP-P kinase (ThiD) to first yield HMP monophosphate (HMP-P) and then HMP pyrophosphate (HMP-PP). nih.govwikipedia.org This enzymatic phosphorylation is a crucial step in the de novo synthesis pathway in microorganisms. nih.govwikipedia.org Chemical phosphorylation methods, often using agents like polyphosphoric acid or orthophosphoric acid on thiamine hydrochloride, can produce a mixture of thiamine mono-, di-, and triphosphates, but these methods can be harsh and result in low yields of the desired product. nih.gov Thiamine pyrophosphokinase is an enzyme that can convert thiamine and its analogs, like pyrithiamine and oxythiamine, into their corresponding diphosphate (B83284) esters, a process that can inhibit the synthesis of natural TPP. nih.gov

Design and Synthesis of Derivatives with Tailored Biological and Chemical Properties

The this compound scaffold is a launchpad for creating derivatives with specific biological and chemical properties. By modifying the core structure, researchers can develop compounds that act as enzyme inhibitors or modulators of cellular pathways, with potential therapeutic applications.

Functionalization at the Amino Group for Enhanced Pharmacological Profiles

The 4-amino group on the pyrimidine ring is a critical determinant of biological activity and a key site for synthetic modification. Its ability to act as a hydrogen bond donor is crucial for the interaction of many pyrimidine derivatives with their biological targets. For example, in a series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives developed as antihypertensive agents, the 4-amino group is an essential feature for their α-adrenoceptor blocking effects. nih.gov

Similarly, in the design of kinase inhibitors, the 4-amino group plays a pivotal role. A series of 4-amino-substituted pyrazolo[3,4-d]pyrimidines have been synthesized as inhibitors of various protein kinases, leveraging the isosteric relationship between the pyrazolo[3,4-d]pyrimidine core and the adenine (B156593) scaffold of ATP. ingentaconnect.com The functionalization and substitution on this amino group and other positions of the heterocyclic core allow for the fine-tuning of inhibitor selectivity and potency. ingentaconnect.com

Exploration of Diverse Pyrimidine-Derived Scaffolds

The versatility of pyrimidine chemistry allows for the construction of a wide range of fused heterocyclic systems with significant pharmacological potential. These scaffolds often serve as bioisosteres of naturally occurring purines.

Thieno[2,3-d]pyrimidines are a prominent class of pyrimidine derivatives with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. gsconlinepress.com Synthesis strategies often involve the Gewald reaction to construct the initial thiophene (B33073) ring, followed by cyclization to form the fused pyrimidine system. rsc.orgscielo.br Subsequent modifications, such as nucleophilic substitution at the 4-position, allow for the introduction of various amino groups, leading to compounds evaluated as PDE4 inhibitors or anticancer agents. rsc.orgscielo.brnih.gov

Furo[2,3-d]pyrimidines represent another important scaffold, investigated for their potent inhibitory effects on receptor tyrosine kinases like Tie-2 and VEGFR2, which are crucial in angiogenesis. researchgate.netnih.gov The synthesis can proceed through multicomponent reactions or by building upon pre-formed furan (B31954) or pyrimidine rings. researchgate.netresearchgate.net The introduction of substituents, particularly at the 4-amino position, is a key strategy in developing potent and selective inhibitors within this class. nih.govnih.gov

Table 2: Examples of Biologically Active Pyrimidine-Derived Scaffolds

| Scaffold | Synthetic Approach | Biological Target/Activity | IC₅₀ Values | Reference |

|---|---|---|---|---|

| Thieno[2,3-d]pyrimidine | Gewald reaction, Dimroth rearrangement | Breast Cancer (MDA-MB-231) | Compound l : 27.6 µM | scielo.br |

| Furo[2,3-d]pyrimidine | Multi-step synthesis | VEGFR-2 Kinase | Compound 8b : 38.72 nM | nih.gov |

| Furo[2,3-d]pyrimidine | Multi-step synthesis | PI3K/AKT | Compound 10b : Potent activity | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | Construction from pyrazole (B372694) precursors | Antiproliferative (U937 cells) | Compound 4l : < 20 µM | nih.gov |

Synthesis of Thio- and Oxadiazole Derivatives Incorporating the Pyrimidine Moiety

The fusion of pyrimidine with five-membered heterocyclic rings like thiadiazoles and oxadiazoles (B1248032) has been a strategy to generate molecules with unique chemical properties and potential biological activities. The reactive bromomethyl group on the pyrimidine ring of this compound provides a key handle for cyclization reactions to form these fused systems.

Recent research has explored the reaction of this compound with various sulfur and oxygen-containing nucleophiles to construct these heterocyclic adducts. For instance, the reaction with thiourea (B124793) or substituted thioureas can lead to the formation of pyrimidyl-substituted aminothiazoles, which are structural isomers of the target thiadiazoles. While direct synthesis of 1,3,4-thiadiazoles from this starting material is not extensively documented, related syntheses involving the cyclization of thiosemicarbazide (B42300) derivatives of pyrimidine carboxylic acids suggest a plausible pathway. nih.gov

Similarly, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives often involves the cyclization of acylhydrazones. nih.govmdpi.com A hypothetical route starting from this compound would first involve its conversion to a corresponding hydrazide, followed by reaction with an appropriate aldehyde and subsequent oxidative cyclization to yield the desired oxadiazole-pyrimidine conjugate. nih.gov The general synthetic strategies for these five-membered heterocycles are well-established, offering a roadmap for their application to pyrimidine systems. nih.govmdpi.comnih.gov

Table 1: Key Intermediates and Reagents in the Synthesis of Thio- and Oxadiazole Pyrimidine Derivatives

| Intermediate/Reagent | Role in Synthesis |

| Thiourea | Precursor for aminothiazole/thiadiazole ring formation |

| Thiosemicarbazide | Key intermediate for 1,3,4-thiadiazole (B1197879) synthesis |

| Hydrazine Hydrate | Used to form hydrazides from esters or acids |

| Aromatic Aldehydes | React with hydrazides to form acylhydrazones |

| Oxidizing Agents (e.g., I₂, HgO) | Facilitate the cyclization of acylhydrazones to oxadiazoles |

Development of Substituted Pyrimidinediamine Compounds

The synthesis of substituted pyrimidinediamine compounds from this compound represents a direct approach to novel derivatives with potential applications as kinase inhibitors and other biologically active agents. The bromo-methyl group is susceptible to nucleophilic substitution by amines, leading to the formation of a diverse library of N-substituted pyrimidinediamines.

The reaction conditions for these substitutions are crucial for achieving high yields and regioselectivity. The use of various amines, including aliphatic, aromatic, and heterocyclic amines, allows for the introduction of a wide range of functional groups at the 5-position of the pyrimidine ring.

One scalable approach for the synthesis of the related compound, 4-amino-5-aminomethyl-2-methylpyrimidine, involves the hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile (B15760). researchgate.net This highlights a potential two-step pathway from a nitrile precursor. However, direct substitution on the bromomethyl derivative offers a more straightforward route.

Table 2: Examples of Substituted Pyrimidinediamine Derivatives

| Amine Reactant | Resulting Substituent at 5-position |

| Ammonia (B1221849) | Aminomethyl |

| Piperidine | Piperidinomethyl |

| Morpholine | Morpholinomethyl |

| Aniline | (Phenylamino)methyl |

The development of these derivatives is often guided by computational modeling and structure-activity relationship (SAR) studies to design compounds with specific biological targets. The structural integrity of these synthesized compounds is typically confirmed using spectroscopic methods such as IR and NMR.

Biological Activities and Pharmacological Mechanisms of 4 Amino 5 Bromomethyl 2 Methylpyrimidine and Its Derivatives

Modulation of Thiamine (B1217682) Metabolism Pathways

The structural similarity of derivatives of 4-Amino-5-bromomethyl-2-methylpyrimidine to thiamine allows them to interfere with the normal metabolic pathways of this essential vitamin. This interference can lead to a state of functional thiamine deficiency within cells.

Antimetabolite Function Against Thiamine

This compound is a key precursor in the synthesis of pyrithiamine (B133093), a well-known thiamine antagonist. nih.gov Pyrithiamine mimics thiamine and competes with it for critical enzymatic and transport processes. This competitive antagonism is a primary mechanism by which it exerts its biological effects. Pyrithiamine has been shown to inhibit the uptake of thiamine into cells and also block its conversion to the active coenzyme form, thiamine pyrophosphate (TPP). nih.govnih.gov This dual-pronged attack effectively creates a thiamine-deficient state, even in the presence of adequate thiamine levels. The antagonistic properties of pyrithiamine are potent enough to induce symptoms of thiamine deficiency in animal models. nih.gov

Table 1: Comparative Effects of Thiamine and its Antagonist, Pyrithiamine

| Feature | Thiamine | Pyrithiamine |

| Function | Essential Vitamin (B1) | Antimetabolite/Antagonist |

| Cellular Uptake | Active transport | Competitively inhibits thiamine transport |

| Conversion to TPP | Phosphorylated by thiamine pyrophosphokinase | Inhibits thiamine pyrophosphokinase |

| Metabolic Role | Coenzyme for key metabolic enzymes | Disrupts thiamine-dependent metabolic pathways |

Enzyme Inhibition Studies

The derivatives of this compound can exert their effects by directly inhibiting enzymes that are crucial for thiamine biosynthesis and utilization.

Thiamine monophosphate (TMP) synthase is a key enzyme in the de novo biosynthesis of the pyrimidine (B1678525) moiety of thiamine in some organisms. While specific kinetic data for the direct inhibition of TMP synthase by this compound is not extensively documented in publicly available literature, the principle of pyrimidine analogs acting as inhibitors of this enzyme is established. nih.gov By mimicking the natural substrate, these analogs can bind to the active site of the enzyme, thereby blocking the synthesis of thiamine monophosphate and, consequently, thiamine itself. This inhibition is a potential mechanism for the antimicrobial activity of some pyrimidine derivatives.

Hydroxymethylpyrimidine (HMP) kinase is another critical enzyme in the thiamine biosynthesis pathway, responsible for the phosphorylation of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). Derivatives of this compound have been noted to modulate the activity of HMP kinase.

Table 2: Theoretical Kinetic Parameters for Uncompetitive Inhibition of HMP Kinase

| Parameter | Effect of Uncompetitive Inhibitor | Description |

| Vmax (Maximum Velocity) | Decreases | The maximum rate of the reaction is reduced. |

| Km (Michaelis Constant) | Decreases | The apparent affinity of the enzyme for its substrate increases. |

| Ki (Inhibition Constant) | - | Represents the affinity of the inhibitor for the enzyme-substrate complex. |

Note: Specific experimental values for this compound are not currently available in the cited literature.

HMP Kinase Activity Modulation

Disruption of Cellular Energy Metabolism

Thiamine, in its active form as thiamine pyrophosphate (TPP), is an indispensable cofactor for several key enzymes involved in cellular energy metabolism. These include the pyruvate (B1213749) dehydrogenase complex (PDHC), which links glycolysis to the citric acid cycle (TCA cycle), and α-ketoglutarate dehydrogenase, another crucial enzyme within the TCA cycle. quizlet.comyoutube.com By acting as antagonists to thiamine, derivatives of this compound, such as pyrithiamine, can significantly disrupt these central metabolic pathways.

The inhibition of PDHC and α-ketoglutarate dehydrogenase by pyrithiamine leads to a decreased flux through the TCA cycle, resulting in reduced production of NADH and FADH2. nih.gov These reduced coenzymes are essential for the electron transport chain and oxidative phosphorylation, the primary source of ATP in most cells. Consequently, the disruption of these processes leads to a significant decrease in cellular ATP levels. nih.gov Studies have shown that treatment with pyrithiamine can lead to a reduction in the activity of these thiamine-dependent enzymes, causing an accumulation of upstream metabolites like pyruvate and a deficit in cellular energy. nih.govnih.gov This energy depletion can have profound effects on cellular function and viability.

Table 3: Impact of Pyrithiamine on Cellular Respiration

| Metabolic Process | Key Enzyme(s) Affected | Consequence of Inhibition by Pyrithiamine |

| Glycolysis to TCA Cycle Link | Pyruvate Dehydrogenase Complex (PDHC) | Reduced conversion of pyruvate to acetyl-CoA |

| TCA Cycle | α-Ketoglutarate Dehydrogenase | Decreased rate of the citric acid cycle |

| Oxidative Phosphorylation | Electron Transport Chain | Reduced production of ATP due to lack of NADH and FADH2 |

Interference with Microbial Thiamine Biosynthesis

This compound is a key precursor in the synthesis of thiamine antagonists, which are molecules that interfere with the normal biological function of thiamine (Vitamin B1). nih.gov Thiamine is an essential vitamin for many organisms, including numerous microbial species, as it serves as a cofactor for enzymes crucial in carbohydrate and amino acid metabolism. nih.gov The pyrimidine ring of thiamine is a critical component of its structure. nih.gov

The primary mechanism by which this compound interferes with microbial thiamine biosynthesis is through its role as a building block for thiamine antivitamins. A notable example is the synthesis of pyrithiamine, a well-known thiamine antagonist. Pyrithiamine is synthesized via the quaternization of 3-(2-hydroxyethyl)-2-methylpyridine with this compound hydrobromide. nih.govresearchgate.net Once formed, pyrithiamine acts as a competitive inhibitor of thiamine, disrupting thiamine-dependent enzymatic pathways within microbial cells. This disruption of essential metabolic processes can lead to the inhibition of microbial growth.

Furthermore, this compound itself is recognized as an antimetabolite of thiamine. It can inhibit enzymes such as thiamine monophosphate synthase and 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) kinase, which are vital for the synthesis of thiamine diphosphate (B83284) (TDP), the active form of thiamine. The inhibition of these enzymes disrupts the energy metabolism of cells, a mechanism that can be leveraged for its antimicrobial potential. In some microorganisms, the demethylated form, 4-amino-5-hydroxymethylpyrimidine, can be incorporated into thiamine, but this does not occur with the brominated compound. nih.gov

Antimicrobial Research Applications

The interference of this compound and its derivatives with essential microbial pathways, such as thiamine biosynthesis, underpins their investigation as antimicrobial agents. The following subsections detail the impact of related pyrimidine derivatives on pathogenic bacterial growth and the mechanisms involved.

While specific studies focusing solely on the effect of this compound on the growth rate of Escherichia coli are not extensively detailed in the provided search results, the broader class of pyrimidine derivatives has demonstrated notable antimicrobial activity against this and other pathogenic bacteria. For instance, various novel bicyclic and tricyclic pyrimidine derivatives have been synthesized and tested for their in vitro antimicrobial activity against E. coli. nih.gov Some of these compounds have shown significant antibacterial effects. nih.gov

The following table summarizes the antimicrobial activity of selected pyrimidine derivatives against E. coli and other bacteria, providing an indication of the potential of this class of compounds.

| Compound Type | Test Organism | Activity | Reference |

| Bicyclic pyrimido[4,5-d]pyrimidine-4-one | Escherichia coli | Active | nih.gov |

| Tricyclic pyrido[2,3-d:6,5-d']dipyrimidine | Escherichia coli | Active | nih.gov |

| N-alkylated pyridine-based salts | Escherichia coli | Moderate | nih.gov |

| Thiophene-pyrazole-pyridine hybrids | Escherichia coli | Good | nih.gov |

| Ib-M peptides (synthetic) | Escherichia coli O157:H7 | Bactericidal | nih.gov |

This table presents data on various pyrimidine derivatives as direct studies on this compound were not available in the search results.

The mechanisms through which pyrimidine derivatives reduce bacterial viability are multifaceted. As previously discussed, a primary mechanism for thiamine analogs is the inhibition of essential metabolic enzymes. By acting as a competitive inhibitor of thiamine, these compounds can disrupt cellular respiration and other vital processes, leading to a bacteriostatic or bactericidal effect. nih.gov

Some antimicrobial peptides containing pyrimidine-like structures have been shown to interact with and disrupt the bacterial cell membrane. nih.gov This disruption can lead to leakage of intracellular contents and ultimately cell death. Additionally, certain pyrimidine derivatives can interfere with bacterial signaling pathways and inhibit the formation of biofilms, which are communities of bacteria that are often more resistant to antibiotics. nih.gov

Investigations in Cancer Therapeutics

The structural motifs present in this compound are also found in compounds investigated for their anticancer properties. The following sections explore the cytotoxic effects and the induction of apoptosis by related pyrimidine derivatives in malignant cells.

Numerous studies have demonstrated the cytotoxic effects of various pyrimidine derivatives against a range of cancer cell lines. For example, novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have shown significant cytotoxicity against human lung (A549), prostate (PC3), colon (SW480), and breast (MCF-7) cancer cell lines. nih.goveurekaselect.com Similarly, 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have exhibited antiproliferative properties against breast cancer models. mdpi.com

The table below presents the cytotoxic activity of selected pyrimidine derivatives against various cancer cell lines, highlighting the potential of this chemical class in cancer research.

| Compound Derivative | Cancer Cell Line | IC50 Value | Reference |

| Pyrrolo[2,3-d]pyrimidine derivative 10a | PC3 (Prostate) | 0.19 µM | nih.goveurekaselect.com |

| Pyrrolo[2,3-d]pyrimidine derivative 10b | MCF-7 (Breast) | 1.66 µM | nih.goveurekaselect.com |

| Pyrrolo[2,3-d]pyrimidine derivative 9e | A549 (Lung) | 4.55 µM | nih.goveurekaselect.com |

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate derivative 2 | MCF-7 (Breast) | 0.013 µM | nih.govnih.gov |

| Brominated Plastoquinone Analog BrPQ5 | MCF-7 (Breast) | Not specified | nih.gov |

This table showcases the cytotoxic effects of various pyrimidine derivatives, as direct studies on this compound were not available in the search results.

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Research on pyrimidine derivatives has shown that they can trigger this process in cancer cells. For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have been found to induce late apoptosis in A549 lung cancer cells. nih.goveurekaselect.com This is often accompanied by cell cycle arrest at specific phases, such as G0/G1 or G2/M, which prevents the cancer cells from proliferating. nih.goveurekaselect.comnih.gov

The apoptotic process induced by these compounds can involve the intrinsic (mitochondrial) pathway. This is evidenced by changes in the expression of key regulatory proteins, such as a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.goveurekaselect.com This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of caspases (caspase-9 and caspase-3), which are enzymes that execute the apoptotic program, and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.goveurekaselect.com

Targeting Metabolic Vulnerabilities in Tumor Cells

Cancer cells exhibit altered metabolic processes to fuel their rapid growth and proliferation, creating targetable vulnerabilities. birmingham.ac.uk The pharmacological inhibition of nutrient metabolic pathways, such as those for amino acids, can be an effective strategy to induce cell death in cancer cells and reduce tumor burden. birmingham.ac.uk While this compound is primarily known for its role as an antagonist in thiamine metabolism, its structural framework is shared by other pyrimidine derivatives that target different metabolic circuits. The development of compounds that disrupt these reprogrammed metabolic pathways is a significant area of cancer research, exposing a range of potential therapeutic targets. birmingham.ac.uk For instance, the development of multidrug resistance (MDR) in cancer treatment is a major obstacle, often linked to the overexpression of ATP-binding cassette (ABC) transporters. nih.gov Certain 4-amino-thienopyrimidine derivatives have been shown to act as modulators of these ABC efflux pumps, thereby reversing resistance. nih.gov

Evaluation as a Lead Compound for Novel Anticancer Agents

The 4-aminopyrimidine (B60600) core is a key feature in the design of novel anticancer agents. Thiazolo[4,5-d]pyrimidine derivatives, for example, are considered potential therapeutic agents for cancer treatment. mdpi.com The introduction of specific chemical groups, such as a trifluoromethyl group, can enhance the bioavailability and pharmacological properties of these compounds. mdpi.com

Research into related structures, like 4-amino-thieno[2,3-d]pyrimidines, has yielded promising results against breast cancer cell lines. nih.gov The design of these compounds is often based on structural optimization to improve their efficacy and selectivity. nih.gov Studies have demonstrated that these derivatives can exhibit significant antiproliferative activity. For example, certain novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been tested in vitro against human cancer cell lines, with some compounds showing high selective indices for cancer cells over normal cells. nih.gov The data suggest that specific substitutions on the pyrimidine ring can significantly influence anticancer activity. mdpi.com This makes the 4-aminopyrimidine scaffold a valuable starting point for developing new anticancer drugs. mdpi.com

Antiproliferative Activity of 4-Amino-thieno[2,3-d]pyrimidine Derivatives

| Compound Derivative | Cell Line | IC50 Value | Selective Index (SI) |

|---|---|---|---|

| Compound 2 | MCF-7 | 0.013 µM | - |

| Compound 2 | MDA-MB-231 | - | 3.7 |

| Compound 3 | MCF-7 | - | 19.3 |

Data derived from studies on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates against breast cancer cell lines. nih.gov

Enzyme Inhibition Beyond Thiamine Metabolism

While its interaction with thiamine-dependent enzymes is well-documented, the inhibitory potential of the 4-aminopyrimidine structure extends to other critical enzyme families. Kinases, in particular, represent a major class of enzymes that are targeted by pyrimidine-based inhibitors. acs.orged.ac.uk These enzymes are crucial for catalyzing the transfer of phosphate (B84403) groups, a fundamental process in cellular signaling that controls cell growth, proliferation, and death. acs.orged.ac.uk Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. acs.org

Inhibition of Kinase Enzymes, including G Protein-Coupled Receptor Kinase (GRK)

The 4-aminopyrimidine scaffold is a key component in the design of various kinase inhibitors. nih.gov Modifications of this structure have led to potent inhibitors of both tyrosine kinases and serine/threonine kinases. nih.gov Overexpression of protein kinase enzymes (PTK) is frequently linked to the kind of cell proliferation that results in tumor formation, making their inhibition a key anticancer strategy. nih.govresearchgate.net

Derivatives such as 4-amino-thienopyrimidines have been evaluated for their efficacy against B-Raf kinases, which are significant in promoting cell growth and survival. nih.govresearchgate.net Furthermore, G protein-coupled receptor kinases (GRKs), which regulate GPCR desensitization, have emerged as important targets in heart failure and cancer. nih.gov Research has led to the development of selective inhibitors for GRK subfamily members like GRK5. nih.gov The adaptability of pyrimidine-based scaffolds allows for the generation of compounds with high potency and selectivity against specific kinases. nih.gov

Examples of Kinase Inhibition by Pyrimidine Derivatives

| Kinase Target | Inhibitor Scaffold | Potency (IC50) | Reference |

|---|---|---|---|

| B-Raf Kinase | 4-Amino-thienopyrimidine | Nanomolar range | researchgate.net |

| Tie-2 Kinase | 4-Amino-thieno[2,3-d]pyrimidine | 0.07 µM | researchgate.net |

| Aurora B Kinase | Thienopyrimidine derivative | 0.2 nM | researchgate.net |

| Bruton's Tyrosine Kinase (BTK) | Imidazo[1,5-a]pyrazin-8-amine | 3 nM | nih.gov |

| GRK5 | Indolinone scaffold | Low nanomolar | nih.gov |

Modulation of Intracellular Signaling Cascades

By inhibiting key enzymes like kinases, 4-aminopyrimidine derivatives can effectively modulate intracellular signaling pathways. Protein-transduction technology, which uses peptide vectors to deliver bioactive molecules into cells, highlights the potential for agents that can directly interfere with cell signaling and metabolism. nih.gov The inhibition of a specific kinase can halt a cascade of downstream phosphorylation events, thereby altering the cellular response to external and internal stimuli. This modulation of signaling is the fundamental mechanism behind the therapeutic effects of kinase inhibitors in various diseases. nih.gov

Influence on Key Biological Processes: Cell Proliferation, Apoptosis, and Immune Responses

The modulation of signaling cascades by 4-aminopyrimidine derivatives has profound effects on fundamental biological processes. The inhibition of kinases that drive the cell cycle can halt uncontrolled cell proliferation, a defining characteristic of cancer. acs.orged.ac.uk For example, inhibitors of Aurora kinases, which play a crucial role in mitosis, can effectively stop cancer cell division. researchgate.net

Furthermore, by interfering with survival signals, these compounds can trigger apoptosis, or programmed cell death, in malignant cells. acs.org The inhibition of phosphatidylinositol 3,4,5-trisphosphate 5-phosphatase (SHIP) with small molecules is one such strategy that leads to apoptosis in tumor cells. mdpi.com Beyond cancer, these compounds can also influence immune responses. The inhibition of kinases involved in immune cell signaling can modulate the body's inflammatory and allergic reactions. nih.gov

Inhibition of IgE and IgG Receptor Signaling

The 2,4-diaminopyrimidine (B92962) scaffold, closely related to 4-aminopyrimidine, has been optimized to create potent inhibitors of immunoglobulin E (IgE) and immunoglobulin G (IgG) mediated activation of Fc receptor (FcR) signaling. nih.gov This signaling is central to allergic and autoimmune responses. IgE plays a pivotal role in allergic diseases through its interaction with the high-affinity receptor FcεRI on mast cells and basophils. nih.gov

Inhibitors based on the diaminopyrimidine structure can block the degranulation of mast cells, which releases histamine (B1213489) and other inflammatory mediators. nih.gov The mechanism of action for some of these compounds is the inhibition of Syk kinase, an essential enzyme in the FcR signaling pathway. nih.gov This inhibition affects not only mast cells and basophils but also other immune cells like monocytes, macrophages, and B lymphocytes. nih.gov Furthermore, research has shown that food-specific IgG antibodies, which can be induced during oral immunotherapy, can suppress IgE-mediated reactions, a process dependent on the inhibitory receptor FcγRIIb. uni-luebeck.de

Syk Kinase Inhibition

Spleen tyrosine kinase (Syk) is a non-receptor protein tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells. As a key mediator in B-cell receptor (BCR) and Fc receptor signaling, Syk has become an attractive therapeutic target for a range of conditions, including hematologic cancers, autoimmune disorders, and inflammatory diseases. nih.gov Derivatives of pyrimidine are among the most promising classes of small molecule inhibitors targeting this kinase.

Researchers have designed and synthesized various pyrimidine-based compounds that demonstrate significant Syk inhibitory activity. For instance, 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives were developed as Syk family kinase inhibitors. nih.gov Specific compounds from this series, 10d and 11 , showed potent inhibition of both Syk and the related zeta-associated protein 70 kDa (ZAP-70) kinase. nih.gov This inhibition also led to the suppression of IL-2 production in peripheral blood mononuclear cells, highlighting their potential as therapeutic agents for allergic and autoimmune diseases. nih.gov

Another novel, orally bioavailable Syk inhibitor, RO9021 , features a pyridazine (B1198779) structure and functions as an ATP-competitive inhibitor. nih.gov RO9021 has been shown to suppress BCR signaling, FcγR signaling in monocytes, and FcεR signaling in mast cells. nih.gov Furthermore, it demonstrated the ability to block the formation of osteoclasts from bone marrow macrophages and inhibit Toll-like Receptor (TLR) 9 signaling in human B cells and plasmacytoid dendritic cells. nih.gov

The therapeutic potential of Syk inhibitors has also been explored in the context of parasitic diseases. In Plasmodium falciparum-infected red blood cells, Syk kinase inhibitors have been observed to block the parasite's life cycle at the point of merozoite egress. mdpi.com This action is linked to a decrease in the tyrosine phosphorylation of the band 3 protein, which prevents the destabilization of the erythrocyte membrane necessary for parasite release. mdpi.com

| Compound | Derivative Class | Observed Activity | Reference |

|---|---|---|---|

| 10d | 1,2,4-triazolo[4,3-c]pyrimidine | Strong inhibition of Syk and ZAP-70 kinase; suppressed IL-2 production. | nih.gov |

| 11 | 1,2,4-triazolo[1,5-c]pyrimidine | Strong inhibition of Syk and ZAP-70 kinase; suppressed IL-2 production. | nih.gov |

| RO9021 | Pyridazine-3-carboxylic acid amide | Potent, ATP-competitive inhibitor of SYK; inhibits BCR, FcγR, FcεR, and TLR9 signaling; blocks osteoclastogenesis. | nih.gov |

| R406 (Tamatinib) | Pyrimidine-based | Active metabolite of Fostamatinib; inhibits Syk and has been used in clinical trials for rheumatoid arthritis and other autoimmune diseases. | mdpi.com |

| P505-15 | Pyrimidine-based | Syk inhibitor studied for the treatment of rheumatoid arthritis and certain cancers. | mdpi.com |

Broad Spectrum Biological Relevance of Derived Compounds

The structural versatility of the pyrimidine scaffold allows for its incorporation into a wide array of derivatives exhibiting a broad spectrum of biological activities. mdpi.com Beyond single-target inhibition, compounds derived from structures like this compound have been investigated for their efficacy against viruses, microbes, and inflammatory processes.

Pyrimidine derivatives are a cornerstone in the development of antiviral therapeutics. mdpi.com One notable example, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone , which is an analog of compounds derived from this compound, was found to possess interferon-inducing antiviral properties. nih.gov However, subsequent research on a series of related 2-amino-5-bromo-4(3H)-pyrimidinone derivatives revealed that their antiviral activity was often observed at concentrations close to their cytotoxic threshold. nih.gov

More recent studies have yielded pyrimidine derivatives with promising and selective antiviral profiles. A series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and evaluated for their antiviral potency. mdpi.com While many showed weak activity, some derivatives displayed selective efficacy against human coronaviruses 229E and OC43. mdpi.com Specifically, compounds featuring a cyclopropylamino group and an aminoindane moiety, such as 7a , 7b , and 7f , were highlighted as strong candidates for further development against HCoV-229E. mdpi.com

The antiviral potential of pyrimidine derivatives extends to other viral families. Novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e] bertin-bioreagent.commdpi.comtriazolo[4,3-c]pyrimidine derivatives were synthesized and tested against Rotavirus and Coxsackievirus B4. nih.gov Several compounds from this effort, including 2a, 2d, 5a, 5c, 5d, 7b, 7j, 7n, 14b, 14c, 14e, and 14f , demonstrated significant antiviral activity against these viruses that cause viral gastroenteritis. nih.gov

| Derivative Class | Target Virus(es) | Key Findings | Reference |

|---|---|---|---|

| 4,7-disubstituted pyrimido[4,5-d]pyrimidines (e.g., 7a, 7b, 7f) | Human Coronavirus 229E (HCoV-229E), OC43 | Exhibited selective efficacy against coronaviruses. Compounds with a cyclopropylamino group showed notable activity. | mdpi.com |

| Pyrrolo[2,3‑d]pyrimidine and related derivatives (e.g., 5d) | Rotavirus Wa strain, Coxsackievirus B4 | Multiple compounds showed significant antiviral activity against viruses causing gastroenteritis. | nih.gov |

| 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone | Various viruses | Possesses interferon-inducing antiviral potency. | nih.gov |

| 2-amino-3,5-diarylpyrimidine derivatives | HIV-1 | Most of the 39 compounds prepared exhibited antiviral activity against the HIV-1-IIIB strain. | mdpi.com |

In addition to antiviral effects, pyrimidine derivatives have shown significant promise as antimicrobial, antifungal, and anti-inflammatory agents. A recently synthesized series of novel pyrimidine and pyrimidopyrimidine analogs demonstrated a wide range of such activities. nih.gov When tested against various microbes, compounds 3a, 3b, 3d, 4a-d, 9c, and 10b exhibited excellent antimicrobial activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), and the fungi Candida albicans and Aspergillus flavus. nih.gov

The anti-inflammatory potential of these compounds was evaluated using a membrane stabilization method. nih.gov Compounds 4b, 10c, and 11a-c showed strong anti-hemolytic effects, suggesting an ability to protect red blood cells from hemolysis, which is a marker for anti-inflammatory activity. nih.gov This aligns with findings that Syk kinase inhibitors, which are often pyrimidine-based, are candidates for treating various allergic and autoimmune diseases due to their immunomodulatory effects. nih.govnih.gov

Furthermore, 2,4-diamino-5-(substituted benzyl)pyrimidines have been developed as potent inhibitors of dihydrofolate reductase (DHFR) in several opportunistic pathogens. nih.gov These compounds have shown significant activity against Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium, pathogens that cause severe illness in immunocompromised individuals. nih.govnih.gov For example, 2,4-diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine (28) was a highly potent inhibitor of DHFR from all three pathogens. nih.gov Another analog, 2,4-diamino-[2'-methoxy-5'-(4-carboxyphenyl)ethynylbenzyl]pyrimidine (29) , was found to be the most selective inhibitor of M. avium DHFR identified in its series. nih.gov

| Compound/Derivative Class | Activity Type | Target/Assay | Key Findings | Reference |

|---|---|---|---|---|

| Pyrimidopyrimidines (3a, 3b, 3d, 4a-d, 9c, 10b) | Antimicrobial, Antifungal | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Exhibited excellent and broad-spectrum antimicrobial activities. | nih.gov |

| Pyrimidopyrimidines (4b, 10c, 11a-c) | Anti-inflammatory | Membrane stabilization (anti-hemolytic) assay | Demonstrated strong anti-hemolytic and antioxidant effects. | nih.gov |

| 2,4-diamino-5-(substituted benzyl)pyrimidines (e.g., 28, 29) | Antimicrobial (Antifolate) | DHFR from P. carinii, T. gondii, M. avium | Potent and selective inhibition of DHFR from major opportunistic pathogens. | nih.gov |

| Syk Kinase Inhibitors (e.g., RO9021) | Anti-inflammatory | Inhibition of immune cell signaling | Potential for treating inflammation-related and autoimmune disorders. | nih.gov |

Advanced Characterization and Spectroscopic Analysis of 4 Amino 5 Bromomethyl 2 Methylpyrimidine and Its Derivatives

Confirmation of Structural Integrity using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular framework of 4-Amino-5-bromomethyl-2-methylpyrimidine by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton NMR analysis provides data on the distinct chemical environments of all hydrogen atoms in the molecule. The spectrum is expected to show characteristic signals for the protons of the amino (-NH₂), bromomethyl (-CH₂Br), and methyl (-CH₃) groups, as well as the lone aromatic proton on the pyrimidine (B1678525) ring. The integration of these signals corresponds to the number of protons in each environment, while their splitting patterns (multiplicity) reveal adjacent proton-proton interactions, confirming the connectivity.

Carbon-13 NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule. Signals corresponding to the methyl carbon, the bromomethyl carbon, and the four distinct carbons of the pyrimidine ring are expected. The chemical shifts are sensitive to the electronic environment, providing further confirmation of the substituent placement. For derivatives of this compound, any deviations in the NMR data can be attributed to the electronic effects of the different substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups and pyrimidine structures.

| Atom Type | Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | CH ₃ | 2.4 - 2.6 | Singlet |

| ¹H | CH ₂Br | 4.5 - 4.7 | Singlet |

| ¹H | NH ₂ | 5.0 - 7.0 | Broad singlet |

| ¹H | Ring-H | 8.0 - 8.2 | Singlet |

| ¹³C | C H₃ | 20 - 25 | |

| ¹³C | C H₂Br | 30 - 35 | |

| ¹³C | Ring C -5 | 110 - 115 | |

| ¹³C | Ring C -6 | 155 - 160 | |

| ¹³C | Ring C -4 | 160 - 165 |

Vibrational Analysis via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups within this compound by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum provides a unique fingerprint for the molecule, with characteristic absorption bands confirming the presence of its key functional groups. The primary amino group (-NH₂) at the C4 position is readily identified by its characteristic N-H stretching vibrations. mdpi.com The aliphatic C-H bonds of the methyl and bromomethyl groups, as well as the aromatic C-H of the pyrimidine ring, also exhibit distinct stretching and bending modes. Vibrations associated with the C=N and C=C bonds within the pyrimidine ring are found in the fingerprint region. The presence of the C-Br bond can also be confirmed by its stretching vibration at lower wavenumbers.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) | 3500 - 3250 | Medium-Strong |

| Aromatic C-H Stretch | Pyrimidine Ring | 3100 - 3000 | Weak-Medium |

| Aliphatic C-H Stretch | Methyl (-CH₃), Bromomethyl (-CH₂Br) | 3000 - 2850 | Medium |

| C=N, C=C Stretch | Pyrimidine Ring | 1650 - 1550 | Strong |

| N-H Bend (Scissoring) | Amino (-NH₂) | 1640 - 1560 | Medium |

| C-H Bend | Methyl (-CH₃), Bromomethyl (-CH₂Br) | 1470 - 1370 | Medium |

| C-N Stretch | Amino-Pyrimidine | 1350 - 1250 | Medium-Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental formula of this compound. It works by ionizing the compound and separating the resulting ions based on their mass-to-charge (m/z) ratio.

Using a technique like electrospray ionization (ESI), the analysis generates a molecular ion peak [M+H]⁺ that confirms the molecular weight of the compound. A key feature in the mass spectrum of this molecule is the distinctive isotopic pattern caused by the presence of a bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, resulting in two prominent peaks (M and M+2) of almost equal intensity, which is a definitive indicator of a monobrominated compound.

Furthermore, the fragmentation pattern provides structural confirmation. A common and significant fragmentation pathway is the loss of the bromine atom, leading to a stable fragment ion. Subsequent fragmentations can include the loss of the methyl group or cleavages within the pyrimidine ring system, providing further evidence that corroborates the proposed structure.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Formula | m/z (for ⁷⁹Br / ⁸¹Br) | Description |

|---|---|---|---|

| [M]⁺ | C₆H₈BrN₃ | 201 / 203 | Molecular Ion |

| [M+H]⁺ | C₆H₉BrN₃ | 202 / 204 | Protonated Molecular Ion (ESI) |

| [M-Br]⁺ | C₆H₈N₃ | 122 | Loss of Bromine radical |

X-ray Crystallography for Solid-State Structure Determination

Challenges in the crystallographic analysis of bromomethyl-substituted pyrimidines can arise. The bulky and electron-dense bromine atom can sometimes disrupt ideal crystal lattice formation or cause diffraction artifacts. To mitigate these effects and reduce thermal motion, data collection is often performed at cryogenic temperatures (e.g., 100 K).

Table 4: Hypothetical X-ray Crystallographic Parameters for this compound Data based on known pyrimidine derivative structures.

| Parameter | Description | Expected Value |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | |

| Space Group | P2₁/c or P-1 | |

| C-N Bond Length (ring) | Average bond length within the pyrimidine ring | ~ 1.33 - 1.38 Å |

| C-C Bond Length (ring) | Average bond length within the pyrimidine ring | ~ 1.37 - 1.41 Å |

| C-NH₂ Bond Length | Bond between ring carbon and amino nitrogen | ~ 1.36 Å |

| C-CH₂Br Bond Length | Bond between ring carbon and bromomethyl carbon | ~ 1.51 Å |

| C-Br Bond Length | Bond between methyl carbon and bromine | ~ 1.95 Å |

Deviations in Spectroscopic Data Attributed to Substituent Electronic Effects

The spectroscopic signatures of pyrimidine derivatives are highly sensitive to the electronic properties of their substituents. The amino (-NH₂), methyl (-CH₃), and bromomethyl (-CH₂Br) groups on the this compound ring each exert distinct electronic effects (inductive and resonance) that cause predictable deviations in spectroscopic data compared to unsubstituted pyrimidine.

The electron-donating amino group increases electron density in the pyrimidine ring through resonance, which typically causes upfield shifts (to lower ppm values) for ring protons and carbons in NMR spectra. Conversely, the electronegative bromine atom in the bromomethyl group exerts an electron-withdrawing inductive effect, leading to downfield shifts for nearby nuclei. The methyl group is weakly electron-donating via induction. These competing effects create the unique spectral fingerprint of the molecule.

Computational and Theoretical Studies in Pyrimidine Chemistry

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing and optimizing bioactive compounds. SAR analysis identifies which parts of a molecule are crucial for its biological effects, while QSAR establishes a mathematical relationship between chemical structure and biological activity.

While specific, in-depth SAR and QSAR studies for 4-Amino-5-bromomethyl-2-methylpyrimidine are not extensively detailed in public literature, the principles can be understood from research on related pyrimidine (B1678525) and thienopyrimidine analogs. For instance, studies on other pyrimidine derivatives have shown that the nature and position of substituents on the pyrimidine ring significantly influence their biological activity. nih.govnih.gov Research on a series of 4-amino-thieno[2,3-d]pyrimidines revealed that modifications at the 2-position of the ring system directly impacted their antiproliferative effects. nih.govresearchgate.netmdpi.com Similarly, in a study of pyrimidine derivatives targeting cyclin-dependent kinase 2, compounds with electron-withdrawing substituents (such as chloro and cyano groups) at the 4th position of an attached phenyl ring demonstrated higher activity. nih.gov

QSAR models aim to predict the activity of new compounds based on their physicochemical properties or structural features, known as descriptors. nih.gov These models are built using statistical methods like Multiple Linear Regression (MLR) and must be rigorously validated to ensure their predictive power. nih.gov For a QSAR model to be considered robust, it should have high goodness-of-fit, stability, and predictive ability, often assessed through various metrics like R², Q², and the root mean standard error (RMSE). nih.gov Such computational approaches are instrumental in screening virtual libraries of compounds and prioritizing synthesis efforts toward molecules with the highest predicted potency.

| Compound Series | Target | Key Structural Feature | Impact on Activity | Source |

|---|---|---|---|---|

| 4-(2-amino-3, 5- dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine | Antioxidant / Cyclin-dependent kinase 2 (1HCK) | Electron-withdrawing groups (e.g., Chloro, Cyano) on the phenyl ring | Increased biological activity and higher binding score in molecular docking. | nih.gov |

| 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | Antiproliferative (MCF-7, MDA-MB-231 cell lines) | Substituent at the 2-position | Determined the lead compound with the best antiproliferative effect and selectivity index. | nih.govresearchgate.net |

| 1-(4-amino-2-methyl-5-pyrimidinyl)methyl-3-(2-chloroethyl)-3-nitrosourea (ACNU) and related compounds | O6-methylguanine-DNA methyltransferase (MGMT) Inactivation | Ionization potential and hydrogen bond donors | Identified as main factors responsible for inactivation ability in the developed QSAR model. | nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to understand the molecular basis of ligand-target interactions and to screen for potential drug candidates. The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity.